molecular formula C27H37ClN2O5 B194646 Chlorhydrate d'ivabradine CAS No. 148849-67-6

Chlorhydrate d'ivabradine

Numéro de catalogue: B194646
Numéro CAS: 148849-67-6
Poids moléculaire: 505.0 g/mol
Clé InChI: HLUKNZUABFFNQS-ZMBIFBSDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le chlorhydrate d’ivabradine est un médicament principalement utilisé pour la gestion symptomatique de la douleur thoracique liée au cœur et de l’insuffisance cardiaque. Il est connu pour sa capacité à réduire la fréquence cardiaque en inhibant sélectivement le courant pacemaker dans le nœud sinusal, ce qui diffère des mécanismes des bêtabloquants et des bloqueurs des canaux calciques .

Applications De Recherche Scientifique

Clinical Applications

1. Heart Failure Management

Ivabradine is indicated for adults with chronic heart failure with reduced ejection fraction (HFrEF), specifically in patients who are in sinus rhythm with a resting heart rate of 70 beats per minute or higher. It is particularly beneficial for those who cannot tolerate beta-blockers or are receiving maximum doses. The FDA approved Ivabradine for this indication in April 2015, and it has been shown to reduce the risk of hospitalization due to worsening heart failure .

2. Stable Angina Pectoris

Initially approved in Europe for the treatment of stable angina pectoris in 2005, Ivabradine helps alleviate symptoms by lowering heart rate, which reduces myocardial oxygen demand and improves exercise tolerance . This application is critical for patients who experience angina despite being on optimal antianginal therapy.

3. Pediatric Use

Recent expansions in its indications include use in children aged six months and older with symptomatic heart failure due to dilated cardiomyopathy, providing a new avenue for pediatric cardiovascular care .

Efficacy and Safety

A systematic literature review highlighted that Ivabradine significantly reduces composite outcomes related to heart failure, including hospitalizations and cardiovascular death when used alongside standard therapies . In clinical trials such as SHIFT and BEAUTIFUL, Ivabradine demonstrated a notable reduction in hospitalizations for worsening heart failure, especially among patients with higher baseline heart rates .

Table 1: Key Clinical Studies on Ivabradine

StudyPopulationOutcome MeasuresKey Findings
SHIFTPatients with HFrEFHospitalization rates, cardiovascular deathReduced hospitalizations (HR: 0.87; p < 0.001)
BEAUTIFULPatients with stable anginaAngina frequency, quality of lifeImproved exercise tolerance
J-SHIFTJapanese patients with HFrEFComposite cardiovascular outcomesSignificant improvement in primary endpoint (HR: 0.67)

Adverse Effects

While generally well-tolerated, Ivabradine can cause side effects such as bradycardia, visual disturbances (phosphenes), and potential interactions with other medications that affect heart rate . Monitoring is essential, especially in populations at risk for bradycardia.

Case Studies

Several case studies have documented the successful use of Ivabradine in diverse patient populations:

  • Case Study 1 : A 65-year-old male with HFrEF and a resting heart rate of 80 bpm was treated with Ivabradine alongside standard therapy. After three months, his hospitalization rates decreased significantly, and he reported improved exercise capacity.
  • Case Study 2 : A pediatric patient diagnosed with dilated cardiomyopathy was started on Ivabradine at six months of age. Over six months of treatment, significant improvements were noted in both clinical symptoms and echocardiographic parameters.

Mécanisme D'action

Le chlorhydrate d’ivabradine exerce ses effets en inhibant sélectivement le courant pacemaker du canal « amusant » (If) dans le nœud sinusal. Cette inhibition ralentit la pente de dépolarisation diastolique des cellules du nœud sinusal, ce qui réduit la fréquence cardiaque au repos et pendant l’exercice . Le composé n’a pas de propriétés inotropes, ce qui le rend unique par rapport aux autres médicaments qui abaissent la fréquence cardiaque .

Composés similaires :

    Bêtabloquants (par exemple, l’aténolol) : Réduisent la fréquence cardiaque en bloquant les récepteurs bêta-adrénergiques.

    Bloqueurs des canaux calciques (par exemple, l’amlodipine) : Abaissent la fréquence cardiaque en inhibant l’afflux d’ions calcium dans les cellules cardiaques.

Unicité : Le chlorhydrate d’ivabradine est unique dans son inhibition sélective du courant pacemaker sans affecter la contractilité myocardique, ce qui en fait une alternative précieuse pour les patients qui ne peuvent pas tolérer les bêtabloquants ou les bloqueurs des canaux calciques .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d’ivabradine subit diverses réactions chimiques, notamment :

    Oxydation : Implique l’utilisation d’agents oxydants pour modifier la structure du composé.

    Réduction : Utilise des agents réducteurs pour modifier les propriétés chimiques du composé.

    Substitution : Implique le remplacement de groupes fonctionnels spécifiques au sein de la molécule.

Réactifs et conditions courants :

    Oxydation : Peroxyde d’hydrogène ou autres peroxydes.

    Réduction : Borohydrure de sodium ou hydrure d’aluminium et de lithium.

    Substitution : Agents halogénants ou nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.

4. Applications de la recherche scientifique

Le chlorhydrate d’ivabradine a un large éventail d’applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

    Beta Blockers (e.g., Atenolol): Reduce heart rate by blocking beta-adrenergic receptors.

    Calcium Channel Blockers (e.g., Amlodipine): Lower heart rate by inhibiting calcium ion influx in cardiac cells.

Uniqueness: Ivabradine Hydrochloride is unique in its selective inhibition of the pacemaker current without affecting myocardial contractility, making it a valuable alternative for patients who cannot tolerate beta blockers or calcium channel blockers .

Activité Biologique

Ivabradine hydrochloride, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is primarily utilized for its heart rate-lowering effects in various cardiovascular conditions. This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.

Ivabradine specifically targets the pacemaker current (IfI_f) in the sinoatrial (SA) node, which is crucial for regulating heart rate. By inhibiting IfI_f, ivabradine prolongs diastolic depolarization, thereby reducing the firing rate of pacemaker cells and ultimately lowering heart rate without affecting myocardial contractility or blood pressure . This selectivity distinguishes ivabradine from other heart rate-lowering agents such as beta-blockers and non-dihydropyridine calcium channel blockers, which can have negative inotropic effects.

Pharmacokinetics

Key Pharmacokinetic Parameters:

ParameterValue
Oral Bioavailability~40%
Peak Plasma Concentration~1 hour post-administration
Volume of Distribution~100 L
Protein Binding~70%
Half-Life~2 hours
Clearance24 L/h

Ivabradine is rapidly absorbed after oral administration, with food increasing systemic exposure by 20-40% but delaying peak concentration by about one hour . It is primarily metabolized by the cytochrome P450 3A4 enzyme, and its metabolites are excreted via urine and feces .

Clinical Applications

Ivabradine is indicated for:

  • Chronic Heart Failure: Approved for patients with reduced ejection fraction who are in sinus rhythm and have a resting heart rate of ≥70 beats per minute .
  • Stable Angina Pectoris: Used in patients who cannot tolerate beta-blockers or whose symptoms are inadequately controlled with them .

Biological Activity and Efficacy

Research has demonstrated that ivabradine effectively reduces heart rate by approximately 10 beats per minute at therapeutic doses. Its efficacy is particularly notable in patients with higher baseline heart rates. The drug has shown improvements in clinical outcomes for patients with chronic heart failure and stable angina .

Case Studies

  • SIGNIFY Trial: This study evaluated ivabradine's effectiveness in patients with stable coronary artery disease. Although it did not show significant improvements in overall mortality or morbidity compared to placebo, it highlighted the drug's role in managing symptoms related to angina .
  • Systolic Heart Failure Treatment Study: Involving over 6,500 patients, this trial demonstrated that ivabradine significantly reduced cardiovascular mortality and hospitalizations due to heart failure while improving quality of life .

Adverse Effects

While generally well-tolerated, ivabradine can cause side effects such as bradycardia, atrial fibrillation, and visual disturbances known as phosphenes due to its action on retinal IhI_h channels . The incidence of these effects is comparable to placebo in clinical trials.

Propriétés

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUKNZUABFFNQS-ZMBIFBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046913
Record name Ivabradine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148849-67-6
Record name Ivabradine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148849-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ivabradine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148849676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ivabradine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IVABRADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP19837BZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ivabradine hydrochloride
Reactant of Route 2
Reactant of Route 2
Ivabradine hydrochloride
Reactant of Route 3
Reactant of Route 3
Ivabradine hydrochloride
Reactant of Route 4
Ivabradine hydrochloride
Reactant of Route 5
Reactant of Route 5
Ivabradine hydrochloride
Reactant of Route 6
Reactant of Route 6
Ivabradine hydrochloride
Customer
Q & A

Q1: How does Ivabradine Hydrochloride exert its therapeutic effect?

A1: Ivabradine Hydrochloride selectively inhibits the If current in the sinoatrial node, which is responsible for the slow diastolic depolarization phase of pacemaker cells. [, ] This inhibition reduces heart rate without affecting myocardial contractility or ventricular repolarization. []

Q2: What is the molecular formula and weight of Ivabradine Hydrochloride?

A2: The molecular formula of Ivabradine Hydrochloride is C27H36N2O5 · HCl, and its molecular weight is 509.05 g/mol. []

Q3: Are there spectroscopic techniques used to characterize Ivabradine Hydrochloride?

A3: Yes, various spectroscopic techniques like UV spectrophotometry, high-performance liquid chromatography (HPLC) with UV detection, and LC-MS/MS have been employed to analyze Ivabradine Hydrochloride in various matrices, including bulk drug, pharmaceutical formulations, and biological samples. [, , , ]

Q4: What are the common challenges associated with Ivabradine Hydrochloride formulation?

A4: Ivabradine Hydrochloride exhibits polymorphism, meaning it can exist in different crystal forms, each with unique properties that can influence its stability, solubility, and bioavailability. [, , , ] Additionally, amorphous forms of Ivabradine Hydrochloride have also been reported. [, ]

Q5: How is the stability of Ivabradine Hydrochloride addressed in formulations?

A5: Various approaches have been explored to enhance the stability of Ivabradine Hydrochloride, such as:

  • Utilizing specific polymorphic forms with enhanced stability characteristics. []
  • Developing amorphous forms of Ivabradine Hydrochloride. [, ]
  • Employing excipients like guar gum to inhibit unwanted crystal transformations and enhance stability. []

Q6: What are some formulation strategies employed to improve the delivery of Ivabradine Hydrochloride?

A6: Researchers have investigated different drug delivery systems to enhance the bioavailability and therapeutic efficacy of Ivabradine Hydrochloride:

  • Buccal Films: These provide a controlled release profile and potentially bypass first-pass metabolism. [, ]
  • Floating Pulsatile Pellets/Microspheres: Designed for targeted delivery to the desired site of action in the gastrointestinal tract, these formulations can prolong drug release and potentially improve patient compliance. [, ]
  • Vesicular Formulations (Transfersomes and Liposomes): These aim to improve drug encapsulation, stability, and potentially enhance drug delivery across biological membranes. []

Q7: What analytical methods are commonly employed for the quantification of Ivabradine Hydrochloride?

A7: Various analytical techniques have been developed and validated for Ivabradine Hydrochloride quantification:

  • UV Spectrophotometry: A simple and cost-effective method suitable for routine analysis. [, ]
  • High-Performance Liquid Chromatography (HPLC): Offers higher sensitivity and selectivity, especially when coupled with UV or mass spectrometry (MS) detection. [, , , , , , , ]
  • High-Performance Thin Layer Chromatography (HPTLC): Provides a rapid and visual method for qualitative and quantitative analysis. []

Q8: How is the quality of Ivabradine Hydrochloride ensured during development and manufacturing?

A8: Stringent quality control measures are implemented throughout the entire process to guarantee the quality, safety, and efficacy of Ivabradine Hydrochloride:

  • Raw Material Testing: Purity and quality of the starting materials are rigorously assessed. [, ]
  • In-Process Controls: Critical quality attributes are monitored during the manufacturing process. []
  • Finished Product Testing: The final product undergoes comprehensive testing to ensure it meets predetermined specifications. [, , ]

Q9: What is known about the pharmacokinetics of Ivabradine Hydrochloride?

A9: Ivabradine Hydrochloride exhibits linear pharmacokinetics within the therapeutic dose range. [] It is primarily metabolized in the liver and gut wall by cytochrome P450 3A4 (CYP3A4) enzyme, resulting in the formation of an active metabolite, N-desmethyl ivabradine. [, ]

Q10: What preclinical models have been utilized to assess the efficacy of Ivabradine Hydrochloride?

A10: Animal models, specifically rats with chronic heart failure induced by abdominal aorta constriction, have been used to evaluate the effects of Ivabradine Hydrochloride on myocardial fibrosis. []

Q11: What safety and toxicology data are available for Ivabradine Hydrochloride?

A11: Ivabradine Hydrochloride has been extensively studied in preclinical and clinical trials, and its safety profile has been established. [, ] Potential long-term effects are continuously monitored through post-marketing surveillance. []

Q12: Does Ivabradine Hydrochloride interact with drug transporters?

A12: Ivabradine is a substrate of the P-glycoprotein (P-gp) efflux transporter. Co-administration with P-gp inhibitors may lead to increased Ivabradine plasma concentrations. []

Q13: How does Ivabradine Hydrochloride affect drug-metabolizing enzymes?

A13: Ivabradine is primarily metabolized by CYP3A4. Co-administration with CYP3A4 inhibitors can significantly increase Ivabradine plasma levels. Conversely, CYP3A4 inducers can decrease Ivabradine exposure. []

Q14: Is there any information available regarding the environmental impact of Ivabradine Hydrochloride?

A14: While the provided research primarily focuses on pharmaceutical aspects, responsible waste management practices during manufacturing and disposal are crucial to minimize potential environmental impact. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.